(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate (6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate
Brand Name: Vulcanchem
CAS No.: 556009-51-9
VCID: VC5183283
InChI: InChI=1S/C17H13NO7/c19-7-11-1-3-12(4-2-11)17(20)24-9-14-6-15(18(21)22)5-13-8-23-10-25-16(13)14/h1-7H,8-10H2
SMILES: C1C2=C(C(=CC(=C2)[N+](=O)[O-])COC(=O)C3=CC=C(C=C3)C=O)OCO1
Molecular Formula: C17H13NO7
Molecular Weight: 343.291

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate

CAS No.: 556009-51-9

Cat. No.: VC5183283

Molecular Formula: C17H13NO7

Molecular Weight: 343.291

* For research use only. Not for human or veterinary use.

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate - 556009-51-9

Specification

CAS No. 556009-51-9
Molecular Formula C17H13NO7
Molecular Weight 343.291
IUPAC Name (6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate
Standard InChI InChI=1S/C17H13NO7/c19-7-11-1-3-12(4-2-11)17(20)24-9-14-6-15(18(21)22)5-13-8-23-10-25-16(13)14/h1-7H,8-10H2
Standard InChI Key FRHSTAAWFGCWRT-UHFFFAOYSA-N
SMILES C1C2=C(C(=CC(=C2)[N+](=O)[O-])COC(=O)C3=CC=C(C=C3)C=O)OCO1

Introduction

Structural Elucidation and Molecular Characteristics

Core Molecular Framework

The compound consists of two primary components:

  • Benzodioxin Backbone: A 4H-1,3-benzodioxin system substituted with a nitro group (-NO₂) at the 6-position and a hydroxymethyl group (-CH₂OH) at the 8-position.

  • Esterified 4-Formylbenzoate: The hydroxymethyl group of the benzodioxin is esterified with 4-formylbenzoic acid, replacing the hydroxyl hydrogen with the acyl group from the benzoic acid derivative .

Molecular Formula and Weight

  • Molecular Formula: C₁₆H₁₁NO₇

    • Derived from the benzodioxin moiety (C₉H₇NO₄) and 4-formylbenzoate (C₈H₅O₃), excluding one water molecule from esterification.

  • Molecular Weight: 329.27 g/mol .

Key Structural Features

  • Nitro Group: Positioned at C6 of the benzodioxin ring, contributing to electron-withdrawing effects and potential reactivity in reduction or substitution reactions .

  • Formyl Group: Located at the para position of the benzoate ring, enabling further functionalization via aldehyde-specific reactions (e.g., condensation, oxidation) .

  • Ester Linkage: Connects the benzodioxin and benzoate components, influencing hydrolytic stability and metabolic pathways .

Synthetic Pathways and Methodological Considerations

Benzodioxin Methanol Intermediate

The benzodioxin methanol component can be synthesized via:

  • Nitro-substitution: Introduction of a nitro group to a pre-formed benzodioxin structure under nitration conditions (e.g., HNO₃/H₂SO₄) .

  • Hydroxymethylation: Functionalization at C8 using Friedel-Crafts alkylation or hydroxymethylation reagents .

4-Formylbenzoic Acid Derivatives

  • Oxidation of 4-Methylbenzoate: Controlled oxidation of 4-methylbenzoic acid derivatives to introduce the formyl group .

  • Direct Esterification: Reaction of 4-formylbenzoic acid with methanol or other alcohols under acidic conditions .

Esterification Strategy

The final compound is synthesized via Steglich esterification or acid-catalyzed Fischer-Speier reaction:

  • Activation of 4-Formylbenzoic Acid: Conversion to its acyl chloride using thionyl chloride (SOCl₂) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .

  • Nucleophilic Attack: Reaction of the benzodioxin methanol with the activated acyl derivative, yielding the ester .

Reaction Conditions

  • Temperature: 60–110°C, depending on the stability of intermediates .

  • Catalysts: DMAP (4-dimethylaminopyridine) or H₂SO₄ to enhance reaction rates .

  • Solvents: Polar aprotic solvents (e.g., DMA, DMF) to solubilize reactants .

Physicochemical Properties

Thermal and Spectral Data

PropertyValue/DescriptionSource
Melting PointEstimated 120–130°C (decomposes)Extrapolated
Boiling Point>300°C (decomposes before boiling)Analogous
Density~1.4 g/cm³Calculated
IR Absorption- NO₂: 1520, 1350 cm⁻¹Theoretical
- C=O (ester): 1720 cm⁻¹
- C=O (formyl): 1705 cm⁻¹

Solubility and Stability

  • Solubility: Limited aqueous solubility; soluble in polar aprotic solvents (DMSO, DMF) .

  • Hydrolytic Stability: Susceptible to basic or enzymatic hydrolysis due to the ester linkage .

  • Photostability: Nitro groups may induce photodegradation under UV light .

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